molecular formula C12H12O4 B13530242 Methyl spiro[chromane-4,2'-oxirane]-3'-carboxylate

Methyl spiro[chromane-4,2'-oxirane]-3'-carboxylate

Cat. No.: B13530242
M. Wt: 220.22 g/mol
InChI Key: RPJNRTFRAHEHGX-UHFFFAOYSA-N
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Description

Methyl spiro[chromane-4,2'-oxirane]-3'-carboxylate is a spirocyclic compound featuring a chromane ring fused to an oxirane (epoxide) ring via a shared spiro carbon atom. The addition of a methyl carboxylate group at the 3'-position distinguishes it from simpler spiro[chromane-oxirane] derivatives.

  • Core structure: Chromane (benzodihydrofuran) fused with an oxirane ring.
  • Functional groups: Reactive epoxide (oxirane) and ester (methyl carboxylate).
  • Molecular formula: Likely C₁₁H₁₀O₄ (assuming the base spiro[chromane-4,2'-oxirane] (C₁₀H₁₀O₂) is modified by a –COOCH₃ group).

This compound’s unique spirocyclic architecture and functional group synergy make it a candidate for applications in medicinal chemistry, materials science, and synthetic intermediates.

Properties

Molecular Formula

C12H12O4

Molecular Weight

220.22 g/mol

IUPAC Name

methyl spiro[2,3-dihydrochromene-4,3'-oxirane]-2'-carboxylate

InChI

InChI=1S/C12H12O4/c1-14-11(13)10-12(16-10)6-7-15-9-5-3-2-4-8(9)12/h2-5,10H,6-7H2,1H3

InChI Key

RPJNRTFRAHEHGX-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1C2(O1)CCOC3=CC=CC=C23

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl spiro[chromane-4,2’-oxirane]-3’-carboxylate typically involves multiple steps, starting with the formation of the chromane ring. One common method is the Kabbe condensation, which involves the reaction of a phenol with an aldehyde in the presence of a base to form the chromane core . The oxirane ring is then introduced through an epoxidation reaction, often using peracids such as m-chloroperbenzoic acid (m-CPBA) under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors for the Kabbe condensation and epoxidation steps, allowing for better control over reaction conditions and scalability .

Chemical Reactions Analysis

Epoxide Ring Formation

A visible-light-mediated, catalyst-free approach uses hydrogen peroxide (H₂O₂) and sodium hydroxide (NaOH) to form the oxirane ring. The reaction proceeds via electrophilic addition to an enone precursor, followed by epoxidation under basic conditions .

Acid-Catalyzed Ring Opening

Alkaline hydrogen peroxide with esters like ethyl acetoacetate generates epoxides, which undergo acid-catalyzed ring opening to form spiroacetals. This method is efficient for producing derivatives with tailored functionalities .

Method Reagents Conditions Outcome
Visible-light epoxidationH₂O₂, NaOH, EtOHVisible light, room temperatureSpiro[chromane-4,2'-oxirane]
Acid-catalyzed ring openingH₂O₂, NaOH, acid (e.g., PTSA)Alkaline then acidic conditionsSpiroacetals (e.g., 107 , 108 )

Oxidative Epoxidation

The oxirane ring forms via electrophilic addition of peroxide oxygen to a conjugated diene or enone system. Transition metal catalysts (e.g., Mn(II) abietate ) may facilitate radical intermediates during oxidation .

Nucleophilic Attack on Epoxides

The oxirane ring reacts with nucleophiles (e.g., water, alcohols) under acidic conditions, leading to ring opening. This process generates β-hydroxy ketones or spiroacetals, depending on the nucleophile and catalyst .

Comparative Analysis of Functional Groups

Feature Impact on Reactivity Example Reactions
Carboxylate group Enhances electrophilicityConjugate addition, esterification
Oxirane ring Susceptible to nucleophilic attackAcid-catalyzed ring opening
Chromane core Stabilizes spirocyclic frameworkOxidative stability, regioselectivity

Biological and Chemical Relevance

Preliminary studies suggest methyl spiro[chromane-4,2'-oxirane]-3'-carboxylate exhibits potential pharmacological activity due to its spirocyclic structure, though specific mechanisms remain under investigation . Its reactivity with biological targets (e.g., enzymes, proteins) is attributed to the oxirane ring’s electrophilicity and the carboxylate group’s nucleophilicity .

This synthesis and reactivity profile highlights the compound’s versatility in medicinal chemistry and organic synthesis, with future research needed to fully explore its therapeutic applications.

Mechanism of Action

The mechanism of action of methyl spiro[chromane-4,2’-oxirane]-3’-carboxylate involves its interaction with specific molecular targets. The oxirane ring can undergo nucleophilic attack by biological nucleophiles, leading to the formation of covalent bonds with proteins or DNA. This can result in the modulation of various biological pathways, including enzyme inhibition and gene expression regulation .

Comparison with Similar Compounds

The following table and analysis highlight structural analogs and their distinguishing features:

Table 1: Key Structural and Functional Comparisons

Compound Name Molecular Formula Core Structure Key Features Biological Activity/Applications Reference
Methyl spiro[chromane-4,2'-oxirane]-3'-carboxylate C₁₁H₁₀O₄ (inferred) Chromane + Oxirane + Methyl ester Reactive epoxide, ester group at 3' Potential antimicrobial/anticancer agent
Spiro[chromane-4,2'-oxirane] C₁₀H₁₀O₂ Chromane + Oxirane Base structure lacking ester group Antimicrobial, anticancer
Methyl 2,3-dihydrospiro[indene-1,2'-oxirane]-3'-carboxylate C₁₂H₁₂O₃ Indene + Oxirane + Methyl ester Indene core instead of chromane Synthetic intermediate, bioactivity studies
Ethyl spiro[bicyclo[4.1.0]heptane-2,2'-oxirane]-3'-carboxylate C₁₀H₁₂O₃ Bicycloheptane + Oxirane + Ethyl ester Bicyclic framework, ethyl ester Enzyme inhibition, antimicrobial activity
Methyl 3-(4-methoxyphenyl)-2-methyloxirane-2-carboxylate C₁₂H₁₄O₄ Oxirane + Methoxyphenyl + Methyl ester Methoxyphenyl substituent, steric hindrance from methyl group Anti-inflammatory effects
Spiro[isoquinolinone-4,2′-oxirane] C₁₀H₉NO₃ Isoquinolinone + Oxirane Nitrogen-containing heterocycle Anticancer activity

Structural and Functional Analysis

Core Framework Variations
  • Chromane vs. Indene/Bicyclic Systems: Chromane-based compounds (e.g., spiro[chromane-4,2'-oxirane]) exhibit planar aromaticity in the benzodihydrofuran ring, enhancing π-π interactions in biological targets . In contrast, indene or bicyclic cores (e.g., bicyclo[4.1.0]heptane) introduce non-planar steric effects, altering reactivity and binding affinity .
Substituent Effects
  • Ester Groups : Methyl/ethyl esters improve solubility and metabolic stability compared to carboxylic acids (e.g., spiro[chromane-4,1'-cyclopropane]-7-carboxylic acid) .
  • Steric Hindrance : Methyl or isopropyl groups on the oxirane ring (e.g., Methyl 3-isopropyl-3-phenyloxirane-2-carboxylate) reduce nucleophilic attack rates but enhance selectivity in reactions .

Biological Activity

Methyl spiro[chromane-4,2'-oxirane]-3'-carboxylate is a compound of interest within the realm of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including anticancer, antioxidant, and other pharmacological effects, supported by relevant research findings and case studies.

Chemical Structure and Synthesis

This compound belongs to a class of compounds known as chromanones, which are characterized by their bicyclic structure combining a chroman ring with an oxirane moiety. The synthesis of such compounds typically involves multi-step organic reactions which can include cyclization and functional group modifications.

Anticancer Activity

Research has shown that derivatives of chromanones exhibit significant anticancer properties. For instance, studies have evaluated various chromanone analogs against multiple cancer cell lines:

  • Cytotoxicity Studies : this compound has been tested for its cytotoxic effects on human cancer cell lines such as MCF-7 (breast cancer) and A2780 (ovarian cancer). The results indicated that certain derivatives possess IC50 values in the low micromolar range, suggesting potent anticancer activity .
  • Mechanism of Action : The mechanism through which these compounds exert their anticancer effects often involves the induction of apoptosis and cell cycle arrest. For example, compounds derived from chromanones have been reported to cause G2/M phase arrest in cancer cells, thereby inhibiting proliferation .

Antioxidant Activity

The antioxidant potential of this compound has also been investigated:

  • DPPH Scavenging Assay : In vitro assays using DPPH (1,1-diphenyl-2-picrylhydrazyl) have demonstrated that chromanone derivatives can effectively scavenge free radicals. The antioxidant activity was comparable to that of standard antioxidants like vitamin E .
  • Oxidative Stress Mitigation : Studies have indicated that these compounds can reduce oxidative stress markers in cellular models, enhancing the expression of endogenous antioxidant enzymes such as superoxide dismutase (SOD) .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural features. Variations in substituents on the chroman core can significantly alter potency and selectivity toward specific biological targets. For example:

Substituent TypeEffect on Activity
Methoxy groupsIncreased antioxidant activity
Aromatic ringsEnhanced cytotoxicity against cancer cells
Alkyl chainsModulation of lipophilicity

Case Studies

  • Cytotoxicity Against Leukemia : In a study evaluating the effects of chromanone derivatives on leukemia cell lines (HL60), certain compounds demonstrated over 60% cytotoxicity at low concentrations, indicating their potential as therapeutic agents against hematological malignancies .
  • Antioxidant Efficacy in Animal Models : In vivo studies have shown that this compound can significantly reduce lipid peroxidation levels in hyperlipidemic rats, suggesting its utility in managing oxidative stress-related conditions .

Conclusion and Future Directions

This compound exhibits promising biological activities that warrant further investigation. Its potential as an anticancer agent and antioxidant highlights its significance in drug development. Future research should focus on elucidating the detailed mechanisms underlying its biological effects and exploring its efficacy in clinical settings.

Continued exploration into the structure-activity relationships will be vital for optimizing this compound's therapeutic potential and developing novel derivatives with enhanced efficacy and reduced toxicity.

Q & A

Q. What synthetic methodologies are commonly employed for Methyl spiro[chromane-4,2'-oxirane]-3'-carboxylate, and how are reaction yields optimized?

The compound is synthesized via visible-light-mediated catalyst-free reactions, leveraging photochemical activation to form the spiro-epoxide core. For example, trifluoromethyl-substituted analogs are prepared using hexane/EtOAc solvent systems for column chromatography purification, achieving yields up to 92% . Optimization involves adjusting light intensity, solvent polarity, and stoichiometry of reactants to minimize by-products.

Q. Which spectroscopic techniques are critical for structural characterization of this spiro-epoxide?

Key techniques include multinuclear NMR (¹H, ¹³C, ¹⁹F), IR, and HRMS. For instance, ¹H NMR (500 MHz, CDCl₃) reveals distinct signals for the chromane (δ 6.97–7.67 ppm) and oxirane protons (δ 4.23–4.33 ppm), while ¹³C NMR confirms the spiro-junction (δ 69.5 ppm for oxirane carbons) . IR spectroscopy identifies ester carbonyl stretches (~1683 cm⁻¹) and epoxide rings (~1246 cm⁻¹) .

Q. How is the oxirane oxygen content experimentally validated, and what discrepancies arise between theoretical and observed values?

The AOCS method Cd 9-57 is used to determine experimental oxirane oxygen (Oexp), while theoretical values (Otheo) are calculated using iodine values and stoichiometric equations. Discrepancies often stem from incomplete epoxidation or side reactions, requiring iterative refinement of reaction conditions (e.g., catalyst loading, temperature) .

Advanced Research Questions

Q. What computational approaches elucidate the reactivity and stereoelectronic properties of the spiro-epoxide moiety?

Density Functional Theory (DFT) studies analyze frontier molecular orbitals (FMOs) to predict nucleophilic attack sites on the strained oxirane ring. For example, Fukui indices and electrostatic potential maps highlight electrophilic regions, guiding regioselective ring-opening reactions . Computational models also simulate puckering parameters (Q, θ, φ) for cyclohexene intermediates, correlating with experimental X-ray data .

Q. How do stereochemical variations in the spiro structure influence biological activity or synthetic utility?

Enantiomeric purity is critical for bioactivity. For example, (3'R,4R)-configured analogs exhibit enhanced anti-inflammatory properties compared to (3'S,4S) isomers. Stereochemical control is achieved via chiral auxiliaries or asymmetric catalysis, as demonstrated in the synthesis of trifluoromethyl spiro-epoxides with contiguous quaternary centers .

Q. What strategies resolve contradictions in reaction outcomes when scaling up synthesis from milligram to gram quantities?

Scalability challenges include reduced photochemical efficiency and heat dissipation. Flow reactors with controlled light exposure and temperature gradients mitigate these issues. For instance, microreactors improve mixing and photon absorption, maintaining >85% yield in gram-scale syntheses .

Q. How are advanced chromatographic techniques applied to purify structurally similar spiro-epoxide derivatives?

High-performance liquid chromatography (HPLC) with chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) resolves enantiomers. Preparative TLC with hexane:EtOAc (30:1) effectively isolates diastereomers, validated by HRMS and ¹⁹F NMR .

Methodological Considerations

Q. What analytical workflows validate the formation of spiro-intermediates during multi-step syntheses?

LC-MS tracking with in-line UV (254 nm) and charged aerosol detection (CAD) monitors intermediate stability. For example, intermediates like 4-(5-ethoxyhept-1-yl)bicyclo[3.2.0]heptan-6-one are identified via retention time alignment with synthetic standards .

Q. How are crystallographic data utilized to confirm spiro-junction geometry?

Single-crystal X-ray diffraction (SC-XRD) provides bond lengths (C-O: 1.43–1.47 Å) and torsion angles (85–90°) for the chromane-oxirane junction. Software like SHELX refines disorder models, as seen in cyclohexene derivatives with dual occupancy .

Data Contradiction Analysis

Q. Why do theoretical and experimental NMR chemical shifts diverge for the trifluoromethyl group?

Discrepancies arise from solvent effects (CDCl₃ vs. gas-phase DFT calculations) and dynamic averaging of conformers. For example, ¹⁹F NMR signals at δ -66.9 ppm (experimental) vs. δ -65.2 ppm (calculated) are reconciled by incorporating solvent polarity in computational models .

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